![molecular formula C16H23N5O3S B5607327 N,N-dimethyl-N'-{2-oxo-2-[(1S*,5R*)-7-oxo-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-3-yl]ethyl}urea](/img/structure/B5607327.png)
N,N-dimethyl-N'-{2-oxo-2-[(1S*,5R*)-7-oxo-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-3-yl]ethyl}urea
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Overview
Description
The compound belongs to a class of chemicals characterized by complex molecular structures that often exhibit unique chemical and physical properties. These properties make them subjects of interest in various fields of scientific research, especially in understanding their synthesis, molecular structure, reactions, and inherent chemical and physical characteristics.
Synthesis Analysis
The synthesis of compounds similar to the one mentioned involves intricate processes that may include reactions like Ugi reactions, which facilitate the combination of multiple reactants to form complex products. For instance, cyclohexyl or benzyl isocyanide, benzoyl-, or 4-methoxybenzoylformic acid and semicarbazones can undergo Ugi reactions to yield specific Ugi adducts, which upon further reactions, lead to the formation of cyclic dipeptidyl ureas (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Molecular Structure Analysis
X-ray crystallography is a common method used to determine the molecular structure of complex compounds. For example, the crystal structure analysis of related compounds has shown the presence of dimethyl sulfoxide (DMSO) solvent molecules and highlighted the structural geometry, which often involves intermolecular hydrogen bonds and π-π stacking interactions (Zhang, Zhang, Chen, Li, & Chai, 2017).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be explored through their interactions with various reagents. Nucleophilic reagents, for instance, can rapidly cleave specific rings in the compound, leading to significant transformations. The formation of products through reactions with benzylamine or conversion in solvents like carbon tetrachloride illustrates the compound's reactivity and potential for generating diverse chemical structures (Golding & Hall, 1975).
properties
IUPAC Name |
1,1-dimethyl-3-[2-oxo-2-[(1S,5R)-7-oxo-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-19(2)16(24)17-5-14(22)20-6-11-3-4-13(8-20)21(15(11)23)7-12-9-25-10-18-12/h9-11,13H,3-8H2,1-2H3,(H,17,24)/t11-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXQADMSSKIDAF-WCQYABFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCC(=O)N1CC2CCC(C1)N(C2=O)CC3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)NCC(=O)N1C[C@@H]2CC[C@H](C1)N(C2=O)CC3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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